

C7BzO CAS number 565454-39-9 properties

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Compound of Interest

Compound Name: C7BzO

Cat. No.: B12059252

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An In-depth Technical Guide to **C7BzO** (CAS Number 565454-39-9)

For Researchers, Scientists, and Drug Development Professionals

Introduction

C7BzO, with the CAS number 565454-39-9, is a zwitterionic detergent chemically known as 3-(4-heptyl)phenyl 3-hydroxypropyl dimethyl ammonio propane sulfonate.[1][2] It is recognized for its potent protein solubilizing capabilities, particularly in the field of proteomics.[3] This guide provides a comprehensive overview of the properties, applications, and experimental protocols associated with **C7BzO**, designed for professionals in research and drug development.

C7BzO's structure features a zwitterionic, hydrophilic head group and a hydrophobic tail, connected by a linker region, which enhances its solubility.[1][4] This amphipathic nature makes it highly effective in disrupting lipid-lipid and lipid-protein interactions within biological membranes, thereby solubilizing membrane proteins for downstream analysis.[4] It is particularly well-suited for applications requiring the maintenance of a protein's native state and charge, such as two-dimensional gel electrophoresis (2D-PAGE).[3]

Physicochemical and Biological Properties

C7BzO is a solid, zwitterionic detergent.[2] Its utility in proteomics stems from its ability to effectively solubilize proteins, including traditionally difficult-to-extract membrane proteins, for techniques like 2D-PAGE.[3]

Quantitative Data Summary

Property	Value	Source
CAS Number	565454-39-9	[1][5]
Molecular Formula	C ₂₁ H ₃₇ NO ₄ S	[3]
Molecular Weight	399.59 Da (anhydrous)	[2][3]
Assay Purity	≥95.0% (HPLC)	[2]
Form	Solid	[2]
Aggregation Number	≤25	[2]
Description	Zwitterionic detergent	[2]

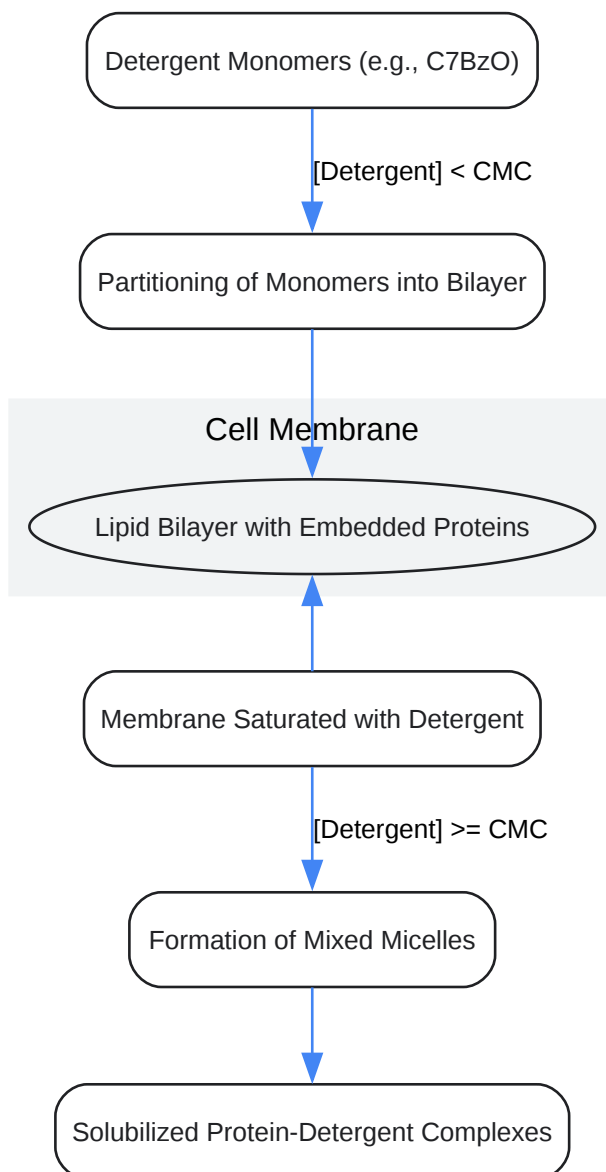
Mechanism of Action in Protein Solubilization

As a zwitterionic detergent, **C7BzO** possesses both a positive and a negative charge in its hydrophilic head group, resulting in a net neutral charge over a wide pH range. This characteristic allows it to disrupt protein-protein interactions more effectively than non-ionic detergents, yet in a gentler manner than ionic detergents, thus preserving the native state of proteins.[3]

The general mechanism for membrane protein solubilization by detergents like **C7BzO** involves the following conceptual steps:

- **Monomer Partitioning:** Detergent monomers insert themselves into the lipid bilayer of the cell membrane.
- **Membrane Saturation:** As the detergent concentration increases, the lipid bilayer becomes saturated with detergent molecules, leading to the destabilization of the membrane structure.
- **Micelle Formation:** At or above the critical micelle concentration (CMC), the lipid bilayer breaks apart, and the membrane proteins are incorporated into mixed micelles containing detergent, lipids, and protein.
- **Solubilization:** The resulting protein-detergent-lipid complexes are soluble in the aqueous buffer, allowing for their separation and analysis.

General Mechanism of Membrane Protein Solubilization by Detergents

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Caption: General mechanism of membrane protein solubilization by detergents.

Biological Signaling Pathways

Current scientific literature does not indicate that **C7BzO** is directly involved in or modulates any specific biological signaling pathways. Its primary and established role is that of a synthetic detergent for in vitro applications in biochemistry and proteomics, where it facilitates cell lysis and protein solubilization. There is no evidence to suggest it has a direct pharmacological or signaling effect within living organisms.

Experimental Protocols

The following protocols are based on a comparative study demonstrating the superior efficacy of a **C7BzO**-containing reagent over a traditional CHAPS-based reagent for protein extraction from E. coli for 2D-PAGE analysis.

Protein Extraction

Objective: To extract total protein from a lyophilized E. coli sample.

Materials:

- Lyophilized E. coli cells
- **C7BzO**-based Extraction Reagent: 7 M urea, 2 M thiourea, 1% **C7BzO**, 40 mM Trizma base
- CHAPS-based Extraction Reagent (for comparison): 8 M urea, 4% CHAPS, 40 mM Trizma base
- Sonicator
- Microcentrifuge
- Bradford assay kit for protein quantification

Procedure:

- Suspend 10 mg of lyophilized E. coli in 2 ml of the **C7BzO**-based extraction reagent.
- Sonicate the cell suspension for 2 minutes on ice to lyse the cells.
- Allow the mixture to incubate for 10 minutes with mixing.

- Centrifuge the lysate at 20,000 x g for 20 minutes at 15 °C to pellet insoluble material.
- Carefully transfer the supernatant containing the solubilized proteins to a fresh tube.
- Determine the protein concentration of the supernatant using the Bradford assay.

Results: The **C7BzO**-based reagent has been shown to extract approximately 23% more protein than the CHAPS-based reagent under these conditions.

Two-Dimensional Gel Electrophoresis (2D-PAGE)

Objective: To separate the extracted proteins by their isoelectric point and molecular weight.

Materials:

- Extracted protein sample
- Tributylphosphine (TBP)
- Iodoacetamide
- IPG strips (e.g., 11-cm, pH 4-7)
- IPG rehydration buffer
- IPG equilibration buffer
- SDS-PAGE gels (e.g., 4-20% Tris-Glycine)
- Gel staining reagent (e.g., EZBlue)

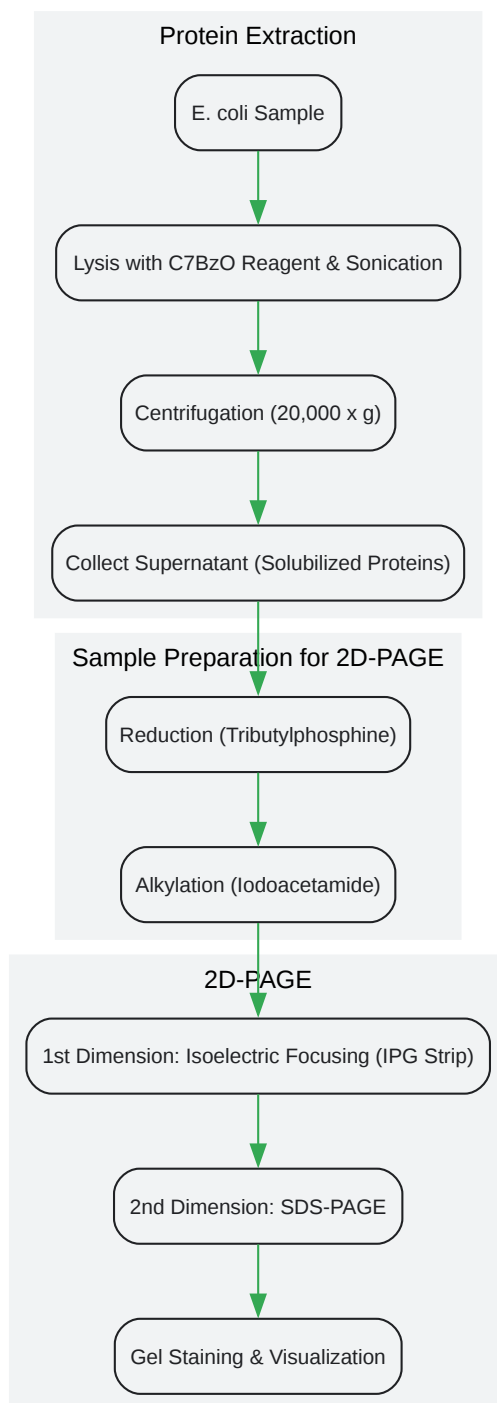
Procedure:

- Reduction: Reduce the protein sample by adding tributylphosphine to a final concentration of 5 mM and incubating for 30 minutes at 25 °C.
- Alkylation: Alkylate the reduced proteins by adding iodoacetamide to a final concentration of 15 mM and incubating for 1 hour at 25 °C.

- First Dimension (Isoelectric Focusing - IEF):
 - Apply the reduced and alkylated protein sample to an 11-cm, pH 4-7 IPG strip.
 - Allow the strip to rehydrate for 6 hours.
 - Perform isoelectric focusing for a total of 80,000 volt-hours.
- Second Dimension (SDS-PAGE):
 - Incubate the focused IPG strip in IPG equilibration buffer for 30 minutes at 25 °C.
 - Place the equilibrated strip onto a 4-20% Tris-Glycine SDS-PAGE gel.
 - Run the gel to separate the proteins by molecular weight.
- Visualization: Stain the gel with a suitable protein stain (e.g., EZBlue Gel Staining Reagent) to visualize the separated protein spots.

Expected Outcome: The use of the **C7BzO**-based extraction reagent allows for a higher protein load on the 2D gel (e.g., 500 µg) compared to the CHAPS-based reagent (e.g., 400 µg) with reduced streaking and improved resolution, leading to the visualization of more protein spots.

Experimental Workflow for Protein Extraction and 2D-PAGE using C7BzO

[Click to download full resolution via product page](#)Caption: Experimental workflow for protein extraction and 2D-PAGE using **C7BzO**.

Safety and Handling

According to the Safety Data Sheet (SDS), **C7BzO** is not classified as a hazardous substance or mixture. However, standard laboratory safety practices should always be followed. This includes wearing appropriate personal protective equipment (PPE) such as gloves, eye protection, and a dust mask when handling the solid form. It is considered a combustible solid.

Conclusion

C7BzO (CAS 565454-39-9) is a highly effective zwitterionic detergent for the solubilization of proteins, particularly for proteomics applications such as 2D-PAGE. Its superior extraction power compared to traditional detergents like CHAPS allows for higher protein yields and improved resolution in subsequent analyses. While it does not appear to have a direct role in biological signaling, its utility as a tool for studying the proteome makes it an invaluable reagent for researchers, scientists, and drug development professionals.

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